

Molecular Architecture & Synthetic Utility of 4-(4-Chlorophenyl)azetidin-2-one

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)azetidin-2-one

CAS No.: 21161-20-6

Cat. No.: B1359671

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Executive Summary

The **4-(4-chlorophenyl)azetidin-2-one** scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as the structural anchor for the 2-azetidinone class of cholesterol absorption inhibitors (e.g., Ezetimibe) and monobactam antibiotics. This guide provides a rigorous analysis of its molecular structure, detailing the electronic influence of the para-chloro substituent on

-lactam ring stability and reactivity. We present a validated Staudinger cycloaddition protocol for its synthesis, alongside a comprehensive characterization framework distinguishing cis/trans diastereomers via NMR coupling constants.

Structural Dynamics & Physicochemical Profile

The core of **4-(4-chlorophenyl)azetidin-2-one** is the highly strained four-membered lactam ring. Unlike fused

-lactams (penicillins/cephalosporins), this monocyclic system relies heavily on N1 and C4 substituents to modulate hydrolytic stability and biological affinity.

Electronic & Steric Architecture

The para-chlorophenyl group at C4 exerts a dual effect:

- **Inductive Withdrawal (-I Effect):** The chlorine atom pulls electron density from the phenyl ring, which in turn slightly deactivates the C4 position. This electronic modulation is critical for metabolic stability, protecting the phenyl ring from rapid oxidative metabolism (e.g., by CYP450s).
- **Lipophilic Anchoring:** The 4-chlorophenyl moiety significantly increases the logP of the molecule compared to an unsubstituted phenyl ring, enhancing binding affinity to hydrophobic pockets in targets like the Niemann-Pick C1-Like 1 (NPC1L1) protein.

Ring Strain and Geometry

The azetidin-2-one ring is planar to slightly puckered. The presence of the carbonyl at C2 and the nitrogen at N1 creates a resonance system that is less stabilized than acyclic amides due to the constraint preventing perfect planarity of the amide bond.

- **Bond Angles:** The internal bond angles are

, significantly deviating from the ideal

(

) or

(

), creating

kcal/mol of ring strain.

- **Reactivity Implication:** This strain is the driving force for ring-opening reactions (hydrolysis), which is the primary mechanism of action for antibacterial activity (acylation of Penicillin-Binding Proteins) but a liability for oral bioavailability in non-antibiotic applications.

Table 1: Physicochemical Profile (Predicted)

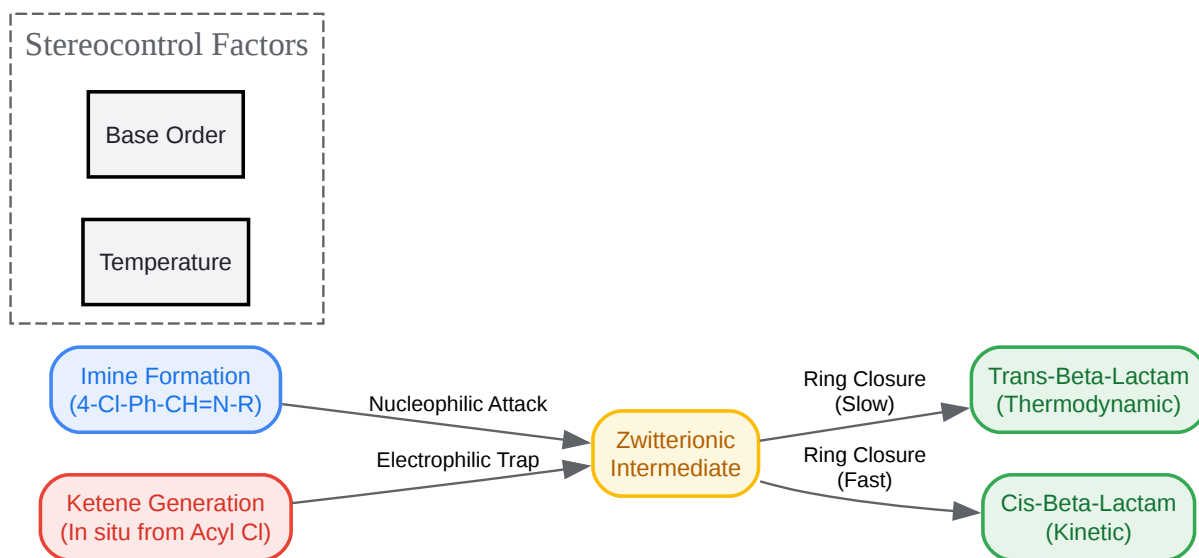
Property	Value	Structural Implication
Molecular Formula		Core scaffold (unsubstituted N)
Molecular Weight	181.62 g/mol	Fragment-like, high ligand efficiency potential
ClogP	~2.1	Moderate lipophilicity, good membrane permeability
Topological PSA	29.1	Excellent oral absorption potential
Ring Strain Energy	~26 kcal/mol	High reactivity toward nucleophiles (Serine residues)
C=O Stretch (IR)	1730–1760	Diagnostic marker for intact -lactam ring

Synthetic Methodology: The Staudinger Protocol[1]

The most robust route to **4-(4-chlorophenyl)azetidin-2-one** is the Staudinger ketene-imine cycloaddition. This [2+2] thermal cycloaddition allows for stereocontrolled synthesis.

Mechanistic Pathway

The reaction proceeds via a stepwise zwitterionic intermediate rather than a concerted mechanism. The stereoselectivity (cis vs. trans) is dictated by the torquoselectivity of the ring closure step and the isomerization rate of the imine.[1]



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Figure 1: Mechanistic flow of the Staudinger [2+2] cycloaddition showing bifurcation into cis/trans diastereomers.

Validated Experimental Protocol

Objective: Synthesis of trans-1-(4-methoxyphenyl)-3-acetoxy-4-(4-chlorophenyl)azetidin-2-one (Representative scaffold assembly).

Reagents:

- 4-Chlorobenzaldehyde (1.0 eq)
- p-Anisidine (1.0 eq) (Amine component)
- Acetoxyacetyl chloride (1.2 eq) (Ketene precursor)
- Triethylamine () (2.5 eq)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

- Imine Formation (Schiff Base):
 - Dissolve 4-chlorobenzaldehyde (10 mmol) and p-anisidine (10 mmol) in anhydrous DCM (30 mL).
 - Add activated molecular sieves (4Å) to sequester water.
 - Stir at reflux for 4 hours. Validation: Monitor disappearance of aldehyde peak (CHO, ppm) via TLC or crude NMR.
 - Filter and concentrate to yield the crude imine.
- Cycloaddition (Ketene Generation):
 - Redissolve the crude imine in anhydrous DCM (50 mL) under Argon atmosphere.
 - Cool to -78°C (Critical for stereocontrol).
 - Add (25 mmol) followed by dropwise addition of acetoxyacetyl chloride (12 mmol) over 30 minutes.
 - Note: The slow addition prevents ketene dimerization.
 - Allow the mixture to warm to room temperature overnight (12-16 hours).
- Work-up & Purification:
 - Wash organic layer with 1M HCl (to remove unreacted amine/Et₃N), saturated , and brine.
 - Dry over and concentrate.

- Purification: Recrystallize from Ethanol/Ethyl Acetate or perform Flash Column Chromatography (Hexane:EtOAc 8:2).
- Self-Validation Checkpoint:
 - Yield: Expect 60–75%.
 - Purity: HPLC >95%.
 - Key Indicator: Appearance of
-lactam C=O peak in IR at

Structural Characterization

Accurate identification of the stereochemistry is paramount, as biological activity often resides in a specific diastereomer (typically trans for cholesterol absorption inhibitors).

NMR Spectroscopy (Proton Assignment)

The coupling constant (

) between the protons at C3 and C4 is the definitive stereochemical marker.

Proton	Chemical Shift (, ppm)	Multiplicity	Coupling Constant ()	Interpretation
H-3 (Cis)	5.2 – 5.5	Doublet	4.0 – 6.0 Hz	Vicinal protons are syn
H-3 (Trans)	4.5 – 4.9	Doublet	1.5 – 2.5 Hz	Vicinal protons are anti
H-4 (Benzylic)	4.8 – 5.2	Doublet	Matches H-3	Positioned next to N
Aromatic (4-Cl)	7.3 – 7.5	Multiplet	-	Characteristic AA'BB' system

Infrared Spectroscopy (IR)

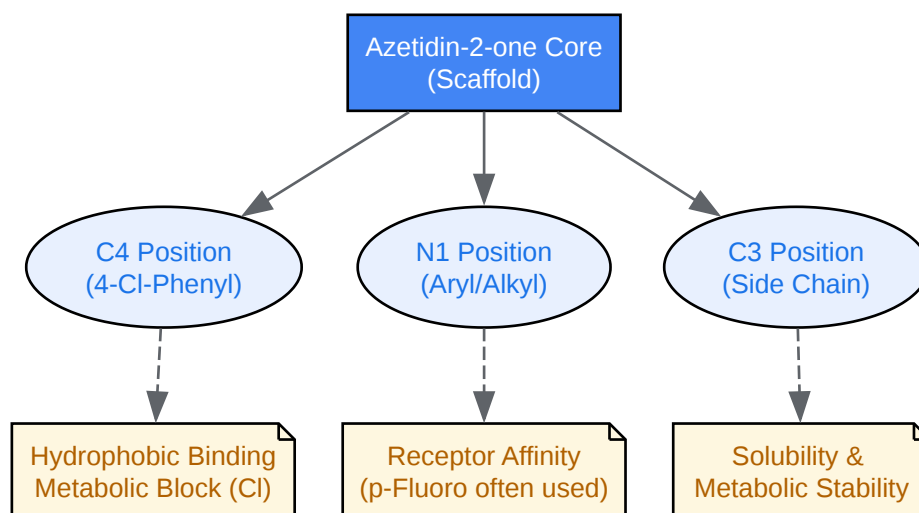
- -Lactam Carbonyl: A sharp, intense band at 1730–1760 cm^{-1} .
 - Note: This is significantly higher than acyclic amides (1650–1690 cm^{-1}) due to ring strain.
- C-Cl Stretch: Weak bands in the fingerprint region (600–800 cm^{-1}).

Pharmacophore & Biological Utility[2][3][4]

The **4-(4-chlorophenyl)azetidin-2-one** structure is not merely a scaffold but a functional pharmacophore. Its utility is best exemplified in the design of cholesterol absorption inhibitors targeting the NPC1L1 transporter.

Structure-Activity Relationship (SAR)

For Ezetimibe-class compounds, the 4-aryl group is essential for hydrophobic alignment within the transporter pore.



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Figure 2: SAR Map highlighting the functional role of the C4-chlorophenyl substituent.

Reactivity Profile: Ring Opening

The

-lactam ring is susceptible to nucleophilic attack.

- In vivo: Serine proteases or esterases can attack the carbonyl carbon (C2), opening the ring to form a

-amino acid derivative.

- Stability Strategy: Substitution at N1 with electron-deficient aryl groups (like 4-fluorophenyl) stabilizes the ring against non-specific hydrolysis while maintaining activity against the specific target.

References

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